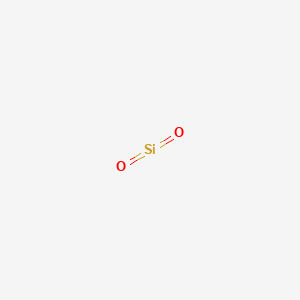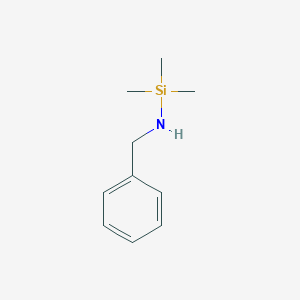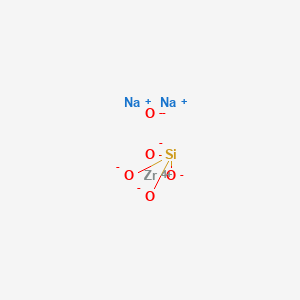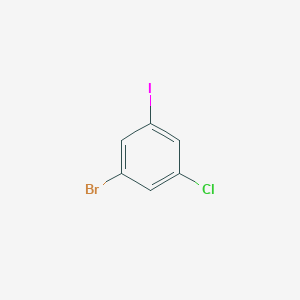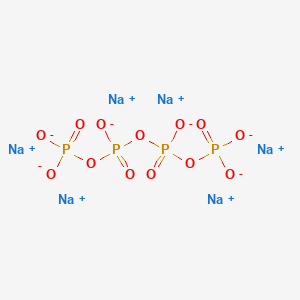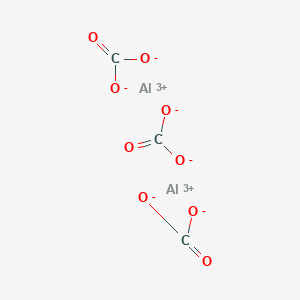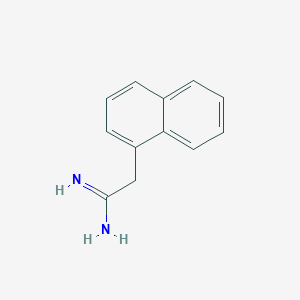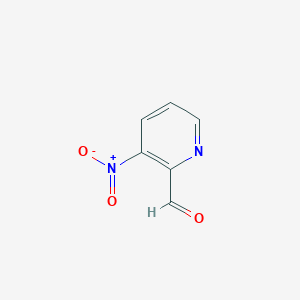
3-Nitropicolinaldehyde
概要
説明
Synthesis Analysis
The synthesis of derivatives similar to 3-Nitropicolinaldehyde, such as 3-Nitrocinnamaldehyde, involves the protection of the aldehyde group and subsequent reactions like nitration and aldol condensation. Key steps include the use of benzaldehyde as a raw material, protection by ammonia, and formation through aldol condensation under specific conditions for optimal yield (Song Yan, 2014).
Molecular Structure Analysis
The molecular structure of nitro derivatives, including 3-Nitropicolinaldehyde, is significantly influenced by the nitro group's electron-withdrawing effects. This can impact the molecule's overall electron distribution, altering its chemical reactivity and interaction with other compounds.
Chemical Reactions and Properties
3-Nitropicolinaldehyde, similar to its derivatives, participates in various chemical reactions due to the presence of the aldehyde group and the nitro group. These functionalities enable it to undergo reactions such as nucleophilic addition and condensation. The nitro group also affects its acidity, reactivity towards metal ions, and chelation properties (Makoto Otomo & K. Kodama, 1973).
科学的研究の応用
Application 1: Reactivity of 3-nitroindoles with electron-rich species
- Summary of the Application : The indole building block is one of the “privileged-structures” for the pharmaceutical industry since this fragment plays a central role in drug discovery. The electrophilic reactivity of 3-nitroindole derivatives has recently been put at the heart of a wide range of new, albeit challenging, chemical reactions .
- Methods of Application or Experimental Procedures : The study showcases the remarkable electrophilic reactivity of 3-nitroindoles with electron-rich species and highlights their value in generating diversely substituted indoles .
- Results or Outcomes : This compilation underlines how these heteroaromatic templates have gradually become model substrates for electron-poor aromatic compounds in dearomatization strategies .
Application 2: Regioselective Synthesis of 3-Nitroindoles
- Summary of the Application : The study presents a regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions . This method is significant as it provides an efficient and green method for the synthesis of 3-nitroindole .
- Methods of Application or Experimental Procedures : The protocol involves an electrophilic substitution reaction of indole with ammonium tetramethylnitrate to access 3-nitroindole . Trifluoroacetyl nitrate (CF3COONO2) is produced by metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride at sub-room temperature .
- Results or Outcomes : The method was successful in synthesizing 3-nitroindole. In a 100 g scale reaction carried out with N-Boc indole 1a, the N-boc-3-nitroindole 2a was isolated in 91% yield .
Application 3: Electrophilicity Evaluation of 3-Nitroindoles
- Summary of the Application : The study evaluates the electrophilicity of 4 different 3-nitroindole derivatives . This research is important as it provides insights into the reactivity of 3-nitroindoles .
- Methods of Application or Experimental Procedures : The electrophilicity of the 3-nitroindole derivatives was evaluated using Mayr’s linear free energy relationship .
- Results or Outcomes : The study reveals unexpected values for aromatic compounds, in the nitrostyrene range . It was found that 3-nitroindoles are sufficiently electrophilic to interact with a common diene namely the Danishefsky’s diene .
Application 4: Dearomatization of Nitroarenes
- Summary of the Application : The study focuses on the dearomatization of nitroarenes . This research is significant as it provides insights into the reactivity of nitroarenes .
- Methods of Application or Experimental Procedures : The study showcases the electrophilic reactivity of nitroarenes with electron-rich species . The more attracting groups probably facilitated the key initial nucleophilic addition .
Application 5: Reagentless (4+2) Cycloaddition
- Summary of the Application : The study investigates the electrophilicity of 3-nitroindoles and their application to a reagentless (4+2) cycloaddition . This research is important as it provides insights into the reactivity of 3-nitroindoles .
- Methods of Application or Experimental Procedures : The electrophilicity of 4 different 3-nitroindole derivatives has been evaluated by Mayr’s linear free energy relationship .
- Results or Outcomes : 3-Nitroindoles are sufficiently electrophilic to interact with a common diene . They furnish smoothly the dearomatized (4+2) cycloadducts in good yields .
Application 6: Synthesis of 3-Nitroindoles by Sequential Paired Electrolysis
- Summary of the Application : The study presents a method for the synthesis of 3-nitroindoles by sequential paired electrolysis . This method is significant as it provides an efficient method for the synthesis of 3-nitroindoles .
- Methods of Application or Experimental Procedures : The protocol involves nitroenamines undergoing electrochemical cyclisation to 3-nitroindoles in the presence of potassium iodide .
- Results or Outcomes : The method was successful in synthesizing 3-nitroindoles .
特性
IUPAC Name |
3-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-6(8(10)11)2-1-3-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERYBWXKTKFOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70317137 | |
| Record name | 3-Nitropicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitropicolinaldehyde | |
CAS RN |
10261-94-6 | |
| Record name | 10261-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitropicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70317137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

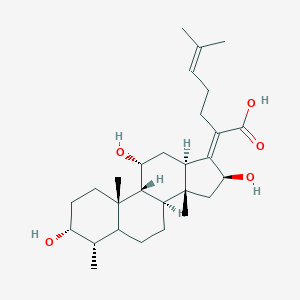
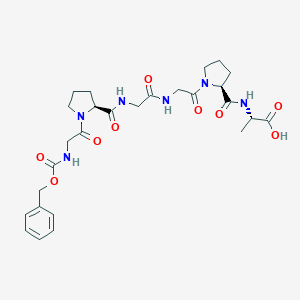
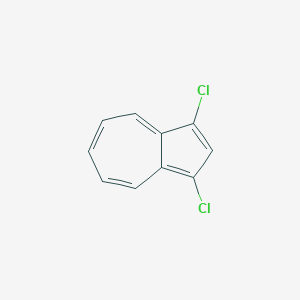
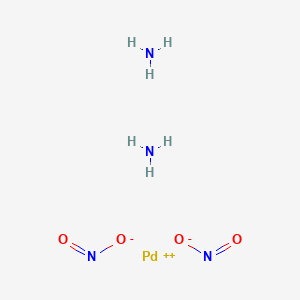
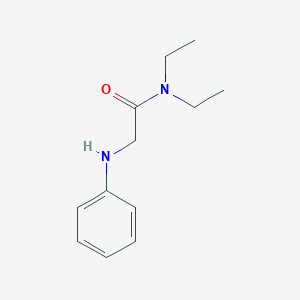
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
